1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE
Overview
Description
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE, also known as Diethyl 2-(methoxymethyl)propanedioate, is an organic compound with the molecular formula C9H16O5 and a molar mass of 204.22 g/mol . This compound is a derivative of malonic acid and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Diethyl 2-(methoxymethyl)malonate, also known as 1,3-Diethyl 2-(methoxymethyl)propanedioate or Propanedioic acid, (methoxymethyl)-, diethyl ester, is a derivative of diethyl malonate . The primary targets of this compound are the alpha carbons adjacent to the carbonyl groups in the malonic ester .
Mode of Action
The compound undergoes a chemical reaction known as the malonic ester synthesis . In this reaction, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Biochemical Pathways
The malonic ester synthesis is a key biochemical pathway affected by this compound . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This can serve as a precursor for the synthesis of various other compounds, including pharmaceuticals .
Action Environment
The action of Diethyl 2-(methoxymethyl)malonate is influenced by several environmental factors. For instance, the temperature and pH can affect the rate of the malonic ester synthesis . Additionally, the presence of a strong base is necessary for the deprotonation of the alpha carbons .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of diethyl malonate, which can be deprotonated to form a resonance-stabilized enolate . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds . This suggests that Diethyl 2-(methoxymethyl)malonate may interact with enzymes and other biomolecules that catalyze or participate in these types of reactions.
Molecular Mechanism
The molecular mechanism of Diethyl 2-(methoxymethyl)malonate is not well understood. As a derivative of diethyl malonate, it may share similar mechanisms. For instance, diethyl malonate can form a resonance-stabilized enolate, which can then undergo nucleophilic substitution reactions with alkyl halides . This process forms new carbon-carbon bonds, which could potentially lead to the formation of more complex molecules .
Metabolic Pathways
Given its structural similarity to diethyl malonate, it may be involved in similar biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE can be synthesized through the alkylation of diethyl malonate with chloromethyl methyl ether in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:
- The sodium salt is then reacted with chloromethyl methyl ether to yield this compound.
Diethyl malonate: is treated with to form the sodium salt of diethyl malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Alkylation: The compound can be further alkylated at the methoxymethyl group.
Condensation: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Alkylation: Requires alkyl halides and a base such as sodium hydride.
Condensation: Often involves aldehydes or ketones in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Produces diethyl malonate and methanol.
Alkylation: Yields various alkylated derivatives depending on the alkyl halide used.
Condensation: Forms β-keto esters or other complex molecules depending on the reactants.
Scientific Research Applications
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the methoxymethyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Diethyl 2-(ethoxymethyl)malonate: Similar structure but with an ethoxymethyl group instead of methoxymethyl.
Uniqueness
1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
diethyl 2-(methoxymethyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFEHCCMXDRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450874 | |
Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-04-5 | |
Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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